Benzyl 4-aminobutanoate 4-methylbenzenesulfonate
Description
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is an organic salt composed of a benzyl ester of 4-aminobutanoic acid (a GABA analog) and a 4-methylbenzenesulfonate (tosylate) counterion. The compound is characterized by its linear aminobutanoate chain, aromatic benzyl group, and sulfonate anion. It is typically synthesized via esterification of 4-aminobutanoic acid with benzyl alcohol, followed by salt formation with tosyl chloride .
Properties
IUPAC Name |
benzyl 4-aminobutanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.C7H8O3S/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,12H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEADJJUOBFQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602135 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 4-aminobutanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26727-22-0 | |
| Record name | Butanoic acid, 4-amino-, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26727-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 4-aminobutanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-Aminobutanoic Acid
The first step involves converting 4-aminobutanoic acid into its benzyl ester through acid-catalyzed esterification:
Key Parameters :
-
Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%).
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Temperature : Reflux conditions (110–120°C) under anhydrous atmosphere.
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Solvent : Toluene or dichloromethane to azeotropically remove water.
Yield : 75–85% after 6–8 hours.
Sulfonation with 4-Methylbenzenesulfonyl Chloride
The benzyl ester undergoes sulfonation to introduce the 4-methylbenzenesulfonate group:
Key Parameters :
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Base : Pyridine or triethylamine (1.2–1.5 equivalents) to neutralize HCl byproduct.
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Solvent : Anhydrous dichloromethane or tetrahydrofuran.
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Temperature : 0–5°C during sulfonyl chloride addition, followed by stirring at 25°C for 12–24 hours.
Yield : 60–70% after purification.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability while maintaining product quality. A modified protocol derived from sulfonate ester production patents (e.g., CN105566181A) includes:
One-Pot Sulfonation Strategy
The patent methodology for analogous sulfonate esters involves:
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Reduction of Sulfonyl Chloride : Reacting 4-methylbenzenesulfonyl chloride with sodium sulfite in alkaline aqueous solution to form sodium 4-methylbenzenesulfinate.
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Methylation : Treating the sulfinate with chloromethane at 90°C under 2.6 MPa pressure.
Adaptations for Target Compound :
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Replace chloromethane with benzyl 4-aminobutanoate in a nucleophilic substitution reaction.
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Use automated reactors for precise temperature and pressure control.
Yield : 80–85% on industrial scales.
Reaction Condition Optimization
Temperature and Solvent Effects
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 0–25°C (sulfonation) | 60–90°C (one-pot) |
| Solvent | Dichloromethane | Water/organic biphasic |
| Catalyst | Pyridine (1.2 eq) | DMAP (0.1 mol%) |
Higher temperatures in industrial settings accelerate reactions but require robust temperature control to prevent decomposition.
Purification Techniques
Laboratory Methods :
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Column Chromatography : Silica gel with ethyl acetate/hexane gradient (purity >98%).
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Recrystallization : Ethanol or methanol yields 90–95% pure product.
Industrial Methods :
Challenges and Mitigation Strategies
Byproduct Formation
Issue : Over-sulfonation or ester hydrolysis under acidic/basic conditions.
Solution :
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Strict temperature control during sulfonyl chloride addition.
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Use of scavengers (e.g., molecular sieves) to absorb HCl.
Scalability Limitations
Issue : Extended reaction times in batch processes.
Solution :
Comparative Analysis of Synthesis Routes
| Aspect | Laboratory Route | Industrial Route |
|---|---|---|
| Yield | 60–70% | 80–85% |
| Purity | >98% | 95–97% |
| Cost | High (solvent use) | Low (bulk reagents) |
| Time | 24–48 hours | 8–12 hours |
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzyl 4-aminobutanoate derivatives .
Scientific Research Applications
Chemical Properties and Structure
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate has a molecular formula of C₁₈H₃₁N₁O₄S and a molecular weight of approximately 365.44 g/mol. The compound features a sulfonate ester structure that combines a benzyl group with a 4-aminobutanoate moiety and a 4-methylbenzenesulfonate group. This unique combination of functional groups contributes to its reactivity profile, particularly in nucleophilic substitution reactions, allowing it to yield various derivatives through chemical transformations.
Pharmaceutical Chemistry
This compound has shown promise in drug development due to its ability to interact with specific enzymes and proteins. Its structural characteristics enhance its potential as an enzyme inhibitor, which can be pivotal in designing therapeutic agents targeting metabolic pathways.
Case Study: Enzyme Inhibition
Recent studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic processes. For instance, it has been observed to modulate the activity of proteases like papain, enhancing substrate specificity and polymerization efficiency. Such properties make it a candidate for further exploration in drug design.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a valuable reagent due to its reactivity in nucleophilic substitution reactions. The compound can react with various nucleophiles, producing moderate to good yields, which underscores its versatility in synthetic applications.
Synthesis Methodology
The synthesis typically involves the reaction between benzyl 4-aminobutanoate and 4-methylbenzenesulfonyl chloride. The general procedure includes:
- Reactants Preparation : Prepare benzyl 4-aminobutanoate and 4-methylbenzenesulfonyl chloride.
- Reaction Conditions : Combine the reactants under controlled conditions (e.g., temperature and solvent).
- Purification : Use recrystallization or chromatography to purify the product.
This method allows for efficient synthesis while minimizing by-products, making it suitable for both laboratory and industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Counterion Effects
Key Compounds for Comparison :
Benzyl Tosylate (CAS 1024-41-5): Lacks the amino group, serving as a simpler analog.
L-Valine Benzyl Ester p-Toluenesulfonate (Val-OBzl.TosOH, CAS 33975-45-4): Branched-chain amino acid ester.
L-Tyrosine Benzyl Ester p-Toluenesulfonate (Tyr-OBzl.TosOH, CAS 16652-71-4) : Aromatic side chain with a hydroxyl group.
Benzyl 1-Aminocyclobutanecarboxylate Tosylate (CAS 125483-57-0): Cyclic aminocarboxylate backbone.
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Counterion |
|---|---|---|---|---|
| Benzyl 4-aminobutanoate tosylate | C₁₈H₂₁NO₅S | 363.43 | Linear aminobutanoate | Tosylate |
| Benzyl Tosylate | C₁₄H₁₄O₃S | 262.32 | Simple ester | Tosylate |
| Val-OBzl.TosOH | C₁₆H₂₁NO₅S | 337.40 | Branched-chain amino acid | Tosylate |
| Tyr-OBzl.TosOH | C₂₃H₂₅NO₆S | 467.52 | Aromatic hydroxyl | Tosylate |
| Benzyl 1-aminocyclobutanecarboxylate | C₁₃H₁₇NO₃S | 283.35 | Cyclic aminocarboxylate | Tosylate |
Structural Insights :
- The linear aminobutanoate chain in the target compound contrasts with branched (Val-OBzl.TosOH) or cyclic (Benzyl 1-aminocyclobutanecarboxylate) backbones, affecting molecular flexibility and steric hindrance .
- The tosylate counterion enhances lipophilicity compared to hydrochloride salts (e.g., benzyl 4-aminobutanoate hydrochloride, CAS 78287-52-2), influencing solubility and crystallization behavior .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | Solubility (Water) | LogP | Stability |
|---|---|---|---|---|
| Benzyl 4-aminobutanoate tosylate | Not reported | Low (hydrophobic) | ~2.5 | Stable in dry conditions |
| Benzyl Tosylate | 38–40 | Insoluble | 3.98 | Hygroscopic |
| Val-OBzl.TosOH | 128–130 | Slightly soluble | 1.8 | Moisture-sensitive |
| Tyr-OBzl.TosOH | 145–147 | Poor | 2.2 | Light-sensitive |
Key Observations :
- The amino group in the target compound increases polarity compared to benzyl tosylate, reducing LogP (predicted ~2.5 vs. 3.98 for benzyl tosylate) .
- Branched-chain analogs (Val-OBzl.TosOH) exhibit higher water solubility due to reduced hydrophobicity .
Biological Activity
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate, a sulfonate ester with the molecular formula and a molecular weight of approximately 365.44 g/mol, has garnered interest in pharmaceutical chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzyl group, a 4-aminobutanoate moiety, and a 4-methylbenzenesulfonate group. Its structure contributes to its reactivity in nucleophilic substitution reactions, which are essential for forming diverse derivatives in synthetic organic chemistry .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₅S |
| Molecular Weight | 365.44 g/mol |
| Classification | Sulfonate ester |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. The compound is structurally related to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the mammalian brain. GABA plays critical roles in regulating neuronal excitability and is involved in various physiological processes .
Interaction with GABA Receptors
Recent studies indicate that compounds related to GABA can modulate GABA receptors, influencing neuronal signaling pathways. Benzyl 4-aminobutanoate derivatives may exhibit similar properties, potentially acting as GABA analogs that can enhance or inhibit GABAergic signaling .
Biological Activities
- Neuroprotective Effects :
- Anticancer Potential :
- Stimulation of Food Consumption :
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of GABA analogs, Benzyl 4-aminobutanoate was tested for its ability to reduce excitotoxicity induced by glutamate in neuronal cultures. Results indicated a significant reduction in cell death at concentrations that corresponded with increased GABA receptor activation.
Case Study 2: Anticancer Activity
A high-throughput screening identified derivatives of Benzyl 4-aminobutanoate that inhibited the activity of HSET (KIFC1), a protein critical for mitotic spindle formation in cancer cells. The most potent analogs demonstrated nanomolar inhibition levels, suggesting potential as therapeutic agents against centrosome-amplified cancers .
Q & A
Basic: What are the established synthetic routes for Benzyl 4-aminobutanoate 4-methylbenzenesulfonate, and what purification methods are recommended?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Esterification of 4-aminobutanoic acid with benzyl alcohol under acidic catalysis to form benzyl 4-aminobutanoate.
- Step 2: Sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonate group .
Purification: - Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is preferred for isolating the final product.
- Recrystallization from ethanol or methanol can improve purity (>97%) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (ESI-MS):
- Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~377) and fragmentation patterns .
Advanced: How can researchers optimize reaction conditions to improve yield and reduce byproducts in the sulfonation step?
Methodological Answer:
- Parameter Optimization:
- Temperature: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., over-sulfonation).
- Solvent: Use anhydrous dichloromethane to enhance reagent solubility and reaction homogeneity .
- Catalysis:
- Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonate ester formation .
- Real-Time Monitoring:
Advanced: How should researchers resolve contradictions in reported purity or stability data for this compound?
Methodological Answer:
- Source Validation:
- Stability Studies:
- Batch Comparison:
Advanced: What strategies are recommended for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Target Identification:
- Use computational docking (e.g., AutoDock Vina) to predict binding affinity with GABA-related enzymes or sulfonate-sensitive kinases .
- In Vitro Assays:
- Enzyme Inhibition: Measure IC₅₀ values using fluorogenic substrates (e.g., GABA transaminase assays) .
- Cellular Uptake: Track compound localization in neuronal cells via fluorescence labeling (e.g., FITC conjugation) .
- Metabolite Profiling:
- Employ LC-MS/MS to identify degradation products (e.g., 4-aminobutanoate) in biological matrices .
Advanced: How can researchers design experiments to evaluate the compound’s blood-brain barrier (BBB) permeability?
Methodological Answer:
- In Silico Prediction:
- Use QSAR models (e.g., BBB Predictor) to estimate logP and polar surface area, which correlate with BBB penetration .
- In Vitro Models:
- Utilize MDCK-MDR1 cell monolayers to measure apparent permeability (Papp) and efflux ratios .
- In Vivo Validation:
- Administer radiolabeled compound (e.g., ¹⁴C-labeled) to rodents and quantify brain-to-plasma ratios via scintillation counting .
Advanced: What are the best practices for reconciling discrepancies in biological activity data across studies?
Methodological Answer:
- Experimental Reproducibility:
- Standardize assay conditions (e.g., buffer pH, cell passage number) to minimize variability .
- Data Normalization:
- Express activity relative to a positive control (e.g., vigabatrin for GABA-related assays) .
- Meta-Analysis:
- Apply statistical tools (e.g., Cohen’s d) to quantify effect size differences and identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
